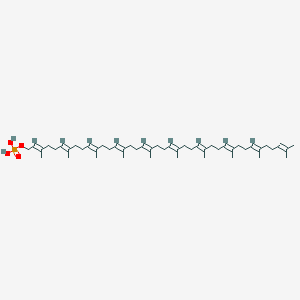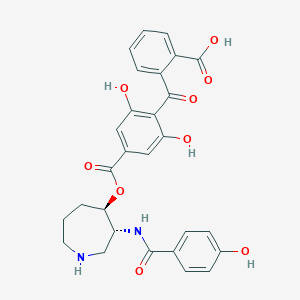![molecular formula C14H15N5O5S2 B1237308 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 90712-47-3](/img/structure/B1237308.png)
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cefetamet is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens such as Neisseria gonorrhoeae, Haemophilus influenzae, and Enterobacteriaceae . Cefetamet is often administered in the form of its prodrug, cefetamet pivoxil, which is orally active and hydrolyzed in the body to release the active compound .
科学的研究の応用
Cefetamet has a wide range of scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cefetamet pivoxil involves several key steps. One common method includes reacting (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid with p-nitrophenol, followed by the addition of 7-aminocephalosporanic acid (7-ADCA) and subsequent agitation for reaction . The resulting compound is then further processed to obtain cefetamet pivoxil hydrochloride.
Industrial Production Methods
Industrial production of cefetamet pivoxil hydrochloride typically involves the preparation of dispersible tablets. These tablets are composed of cefetamet pivoxil hydrochloride, microcrystalline cellulose, polyvinylpolypyrrolidone, calcium hydrophosphate, sodium starch glycolate, silicon dioxide, magnesium stearate, and steviosin . The formulation ensures good dispersion, rapid disintegration, and high bioavailability.
化学反応の分析
Types of Reactions
Cefetamet undergoes various chemical reactions, including:
Oxidation: Cefetamet can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert cefetamet into its reduced forms.
Substitution: Substitution reactions involving cefetamet can occur, particularly at the amino and methoxyimino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized cefetamet derivatives, reduced forms of cefetamet, and substituted cefetamet compounds with modified functional groups .
作用機序
Cefetamet exerts its antibacterial effects by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to one or more of the penicillin-binding proteins (PBPs), which are essential for cell wall synthesis . The inhibition of PBPs leads to the weakening of the bacterial cell wall, resulting in cell lysis and death .
類似化合物との比較
Cefetamet is compared with other third-generation cephalosporins such as cefadroxil, cefaclor, cefixime, cefdinir, and ceftibuten . While all these compounds share a similar mechanism of action, cefetamet is unique in its high stability against extended-spectrum β-lactamases and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . This makes cefetamet particularly effective against resistant bacterial strains .
List of Similar Compounds
- Cefadroxil
- Cefaclor
- Cefixime
- Cefdinir
- Ceftibuten
特性
CAS番号 |
90712-47-3 |
|---|---|
分子式 |
C14H15N5O5S2 |
分子量 |
397.4 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |
InChIキー |
MQLRYUCJDNBWMV-RWFJUVPESA-N |
異性体SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
正規SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
ピクトグラム |
Irritant |
同義語 |
2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido-3-desacetoxyceph-3-em-4-carboxylic acid cefetamet LY 97964 LY-97964 Ro 15-8074 Ro-15-8074 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



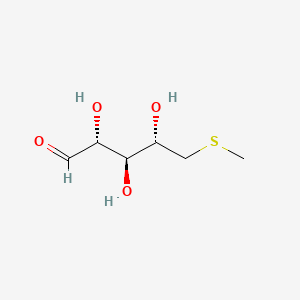


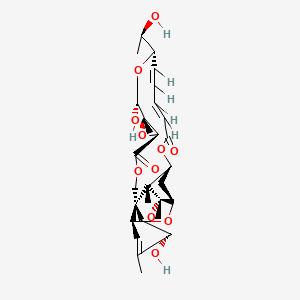

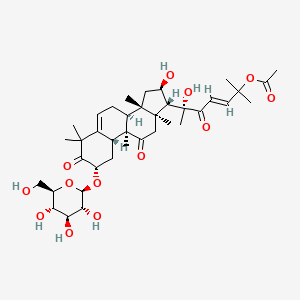
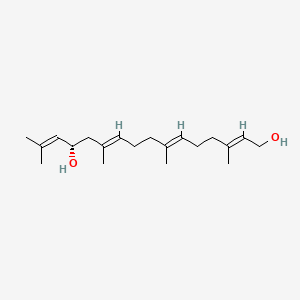

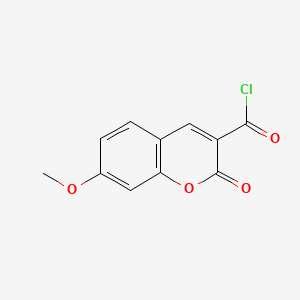
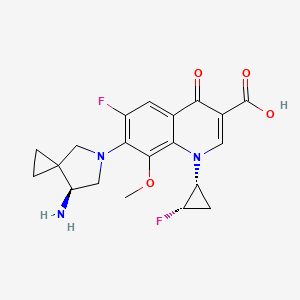
![(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid](/img/structure/B1237242.png)
